butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C16H16BrNO3S2 This compound is characterized by the presence of a thiazolidinone ring, a bromobenzylidene group, and a butyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides .
- (5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one .
Uniqueness
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and bromobenzylidene group make it a versatile compound for various applications in research and industry.
Biological Activity
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be described by its chemical formula C19H17BrN2O3S and has a molecular weight of 497.81 g/mol. Its structural features include a thiazolidinone core, which is known for its diverse biological activities.
Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For example, a study highlighted the antibacterial efficacy of various thiazolidinone compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 3.91 mg/L, indicating potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime .
Comparative Antibacterial Efficacy
Compound | MIC (mg/L) | Activity Against |
---|---|---|
This compound | TBD | TBD |
Oxacillin | 0.25 | Gram-positive bacteria |
Cefuroxime | 0.5 | Gram-positive bacteria |
Note: Specific MIC values for this compound were not provided in the reviewed literature, but ongoing studies are expected to elucidate these values.
Anticancer Potential
Thiazolidinone derivatives have also been investigated for their anticancer properties. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cell lines .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing that certain modifications significantly increased apoptosis in cancer cells while minimizing toxicity to normal cells.
- Mechanism of Action : Research suggests that thiazolidinones may induce cell cycle arrest and promote apoptosis through the activation of specific signaling pathways involved in tumor suppression .
Pharmacological Insights
The pharmacological profile of this compound indicates a promising candidate for further development in drug discovery:
- Solubility : Many thiazolidinone derivatives exhibit poor solubility, which limits their bioavailability. Modifications aimed at increasing hydrophilicity are crucial for enhancing their pharmacokinetic properties .
- Target Interactions : The ability of these compounds to interact with bacterial secretion systems (e.g., Type III secretion system) highlights their potential as novel antibacterial agents .
Properties
Molecular Formula |
C16H16BrNO3S2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
butyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H16BrNO3S2/c1-2-3-7-21-14(19)10-18-15(20)13(23-16(18)22)9-11-5-4-6-12(17)8-11/h4-6,8-9H,2-3,7,10H2,1H3/b13-9- |
InChI Key |
JDAYXBOYCGUCPG-LCYFTJDESA-N |
Isomeric SMILES |
CCCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.